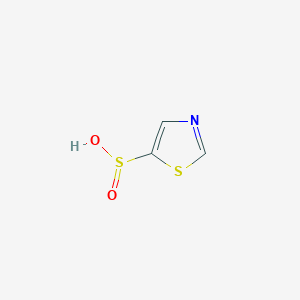
Thiazole-5-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole-5-sulfinic acid is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-5-sulfinic acid can be synthesized through various methods. One common synthetic route involves the oxidation of thiazole-5-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: Thiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form thiazole-5-sulfonic acid.
Reduction: It can be reduced back to thiazole-5-thiol.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Thiazole-5-sulfonic acid.
Reduction: Thiazole-5-thiol.
Substitution: Various thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Thiazole-5-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
Thiazole-5-sulfinic acid can be compared with other thiazole derivatives such as thiazole-5-thiol and thiazole-5-sulfonic acid. While all these compounds share the thiazole ring structure, their chemical properties and reactivity differ due to the presence of different functional groups. This compound is unique in its ability to undergo both oxidation and reduction reactions, making it a versatile compound for various applications.
Comparison with Similar Compounds
- Thiazole-5-thiol
- Thiazole-5-sulfonic acid
- Thiazole-4-carboxylic acid
Properties
Molecular Formula |
C3H3NO2S2 |
|---|---|
Molecular Weight |
149.20 g/mol |
IUPAC Name |
1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C3H3NO2S2/c5-8(6)3-1-4-2-7-3/h1-2H,(H,5,6) |
InChI Key |
HTIYAYJTHCBFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


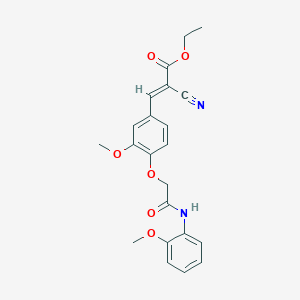


![(S)-4-Azaspiro[2.5]octan-6-amine](/img/structure/B12985052.png)

![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12985062.png)
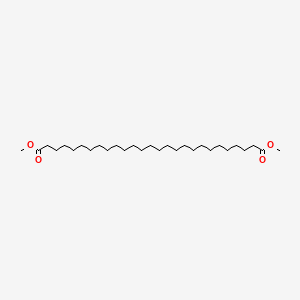
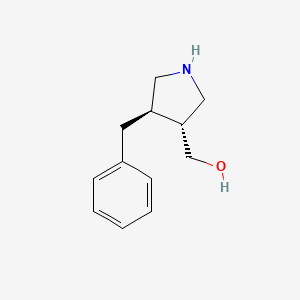
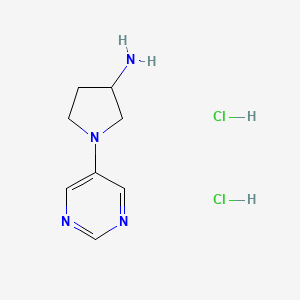
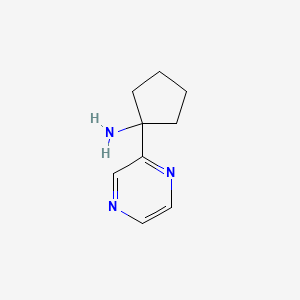
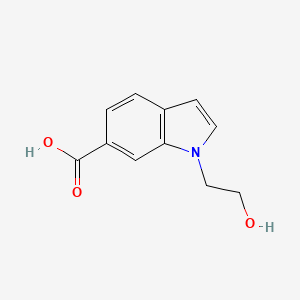
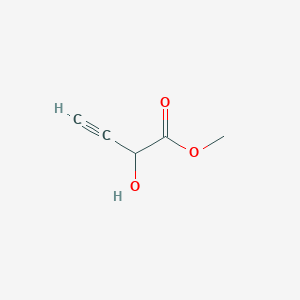
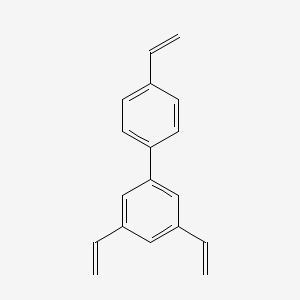
![3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12985103.png)
